molecular formula C19H29N3O5 B12822828 Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate CAS No. 639089-44-4

Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate

Cat. No.: B12822828
CAS No.: 639089-44-4
M. Wt: 379.5 g/mol
InChI Key: FPIFWACOAYGZQP-UHFFFAOYSA-N
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Description

This compound is a bifunctionalized piperidine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The piperidine nitrogen is Boc-protected, while the imidazole ring (attached via a carbonyl group at position 4 of the piperidine) also carries a Boc group on its nitrogen. The Boc groups confer stability during synthetic workflows, as they are acid-labile and readily cleaved under controlled conditions.

Properties

CAS No.

639089-44-4

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazole-4-carbonyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O5/c1-18(2,3)26-16(24)21-9-7-13(8-10-21)15(23)14-11-22(12-20-14)17(25)27-19(4,5)6/h11-13H,7-10H2,1-6H3

InChI Key

FPIFWACOAYGZQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN(C=N2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine and Imidazole Precursors

The initial step typically involves the protection of the piperidine nitrogen and the imidazole nitrogen with tert-butoxycarbonyl groups to prevent unwanted side reactions during subsequent coupling.

  • Piperidine Boc protection : Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or N-methylmorpholine) in solvents like dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid or its esters.
  • Imidazole Boc protection : The imidazole nitrogen is similarly protected using Boc2O, often in the presence of a base, to form 1-(tert-butoxycarbonyl)-1H-imidazole derivatives.

Formation of the Imidazole-4-carbonyl Intermediate

The imidazole-4-carbonyl moiety is introduced by functionalizing the imidazole ring at the 4-position with a carbonyl group, typically via:

  • Selective acylation or oxidation reactions on the imidazole ring.
  • Use of activated carboxylic acid derivatives or acid chlorides to introduce the carbonyl functionality at the 4-position of the Boc-protected imidazole.

Coupling of Boc-Protected Piperidine and Imidazole Carbonyl

The key step is the formation of the amide bond between the piperidine nitrogen and the imidazole-4-carbonyl group.

  • Coupling reagents : Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or isobutyl chloroformate are commonly used to activate the carboxylic acid or carbonyl group for amide bond formation.
  • Additives : 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often added to improve coupling efficiency and reduce side reactions.
  • Reaction conditions : The coupling is typically performed in dichloromethane or dimethylformamide (DMF) at 0 to 25 °C under nitrogen atmosphere for several hours (e.g., 5–10 h).

Purification and Isolation

  • After coupling, the reaction mixture is quenched with aqueous sodium bicarbonate or sodium chloride solutions.
  • Organic extraction is performed using dichloromethane or ethyl acetate.
  • The crude product is purified by silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol or ethyl acetate/hexane) or by recrystallization from suitable solvents such as ethanol/water.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of piperidine Piperidine + Boc2O, triethylamine, DCM, 0–25 °C, 2–4 h 70–88 High purity Boc-protected piperidine obtained after column chromatography
Imidazole Boc protection Imidazole + Boc2O, base, DCM or THF, room temperature Not specified Standard Boc protection procedure for imidazole nitrogen
Coupling reaction Boc-piperidine + Boc-imidazole-4-carboxylic acid, EDC·HCl, HOBt, DCM, 0–25 °C, 5–10 h 70–75 Efficient amide bond formation with minimal side products; purification by chromatography
Purification Silica gel chromatography or recrystallization Final product isolated as white solid with confirmed structure

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of Boc groups (tert-butyl singlets at ~1.4 ppm), piperidine ring protons, and imidazole aromatic protons.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular weight ~381.5 g/mol confirm the expected product.
  • IR Spectroscopy : Characteristic carbonyl stretches for Boc groups (~1680–1720 cm^-1) and amide carbonyl (~1650 cm^-1) confirm successful coupling.
  • X-ray Crystallography : When available, confirms the connectivity and stereochemistry of the piperidine and imidazole moieties.

Summary of Preparation Strategy

Stage Purpose Key Reagents/Conditions Outcome
1. Boc protection Protect piperidine and imidazole N Boc2O, base, DCM/THF, 0–25 °C Boc-protected intermediates
2. Carbonyl functionalization Introduce imidazole-4-carbonyl Acylation/oxidation, activated acid derivatives Imidazole-4-carbonyl intermediate
3. Amide coupling Form amide bond between piperidine and imidazole EDC·HCl, HOBt, DCM/DMF, 0–25 °C, 5–10 h Target compound
4. Purification Isolate pure product Chromatography, recrystallization Pure Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for developing new therapeutic agents.

Key Applications :

  • GPR119 Agonism : Compounds similar to this have shown promise as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This could lead to new treatments for diabetes by enhancing glucose-dependent insulin secretion .
  • Anticancer Activity : Research indicates that imidazole derivatives, including this compound, may possess anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Evidence suggests that piperidine derivatives exhibit neuroprotective properties by inhibiting enzymes like acetylcholinesterase, which are linked to neurodegenerative diseases such as Alzheimer's .

Synthesis of Derivatives

The synthesis of this compound can lead to various derivatives with enhanced biological activities. For instance, researchers have synthesized several derivatives to evaluate their antidepressant activities, indicating the compound's versatility in medicinal chemistry .

Table 1: Biological Activities of Related Compounds

Compound NameActivity LevelMechanism of Action
Derivative AHighGPR119 Agonist
Derivative BModerateApoptosis Inducer
Derivative CLowEnzyme Inhibition

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several derivatives derived from tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate. The results indicated varying levels of cytotoxicity against different cancer cell lines, highlighting the potential for this compound in cancer treatment .

Table 2: Synthesis Methods and Efficacy

Synthesis MethodYield (%)Target Activity
Alkylation Reaction85GPR119 Agonism
Esterification75Neuroprotection
Direct Fluorination60Anticancer

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, synthetic, and functional distinctions between the target compound and analogous molecules (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
Target: Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate C₂₀H₂₈N₃O₅ 390.46 Dual Boc protection; imidazole-4-carbonyl-piperidine scaffold Likely intermediate for bioactive molecules; Boc groups enhance stability during synthesis
5{117}: 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Complex (not fully detailed) ~650 (estimated) Boc-protected piperidine and lysine; imidazole with dual carbonyl substituents Potential peptide-mimetic applications; extended hydrophobicity due to lysine Boc groups
5{118}: 4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole Complex ~700 (estimated) Aromatic phenyl linker; Boc-protected aminomethyl group Enhanced rigidity from phenyl group; suited for targeted drug delivery scaffolds
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate C₁₈H₂₄N₂O₂ 300.40 Indole substituent on piperidine; single Boc protection Lower molecular weight; indole’s π-system may improve binding to aromatic enzyme pockets
tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate C₁₄H₂₄N₄O₂ 280.36 Piperazine ring (two nitrogens); imidazole-2-ylmethyl substituent Increased basicity from piperazine; potential for hydrogen bonding via imidazole
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate C₁₈H₂₁N₃O₇S 423.44 Thiazole core; nitrobenzoyl and methylsulfonyl substituents Intermediate in CDK9 inhibitor synthesis; electron-withdrawing groups enhance reactivity

Key Comparison Points

Structural Diversity: The target compound’s imidazole-4-carbonyl-piperidine scaffold contrasts with thiazole () and indole () derivatives. Imidazole’s nitrogen atoms enable hydrogen bonding and metal coordination, which are absent in thiazole or indole analogs . Piperidine vs.

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling Boc-protected imidazole-4-carboxylic acid to Boc-piperidine, analogous to the EDCI/HOBt-mediated coupling in .
  • Compounds like 5{117} and 5{118} () require multi-step protocols due to lysine and phenyl group incorporation, increasing synthetic complexity .

Physicochemical Properties :

  • Molecular Weight and Solubility : The target compound (390.46 g/mol) is smaller than 5{117}/5{118} (~650–700 g/mol), favoring better solubility. However, dual Boc groups increase hydrophobicity compared to single-Boc analogs (e.g., ) .
  • Stability : Boc groups in the target compound enhance stability during synthesis, whereas methylsulfonyl or nitro groups () may reduce stability under basic conditions .

Functional Applications :

  • The target compound’s imidazole-piperidine scaffold is versatile for kinase inhibitor design, similar to the thiazole derivative in .
  • Indole-containing analogs () may exhibit improved π-π stacking in hydrophobic protein pockets, a feature absent in the target compound .

Biological Activity

Tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and data on its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H25_{25}N3_3O3_3
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 840481-77-8

This structure incorporates a piperidine ring, an imidazole moiety, and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit IL-1β release in LPS/ATP-stimulated macrophages, indicating potential anti-inflammatory properties .
  • Modulation of NLRP3 Inflammasome : Research indicates that derivatives related to this compound can modulate the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds and derivatives. Here are some key findings:

In Vitro Studies

  • Anti-inflammatory Activity :
    • Compounds structurally related to this compound have demonstrated significant inhibition of IL-1β release in macrophages at concentrations ranging from 10 µM to 50 µM .
    • The most effective derivatives showed around 35% inhibition of pyroptotic cell death, suggesting a strong anti-inflammatory potential.
  • Enzyme Inhibition :
    • Some derivatives exhibited potent inhibitory effects on specific enzymes, such as hDDAH-1 (human dimethylarginine dimethylaminohydrolase), with Ki values in the low micromolar range (e.g., Ki = 1 μM) .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the imidazole-piperidine scaffold. The study reported:

  • Compound Efficacy : Among tested compounds, one derivative demonstrated an IC50 value of 3 µM against hDDAH-1, significantly outperforming known inhibitors .
  • Structural Modifications : Variations in the side chains and functional groups led to different biological activities, highlighting the importance of structural optimization in drug design.

Data Summary

The following table summarizes key data from studies involving compounds related to this compound:

CompoundBiological ActivityIC50 (µM)Mechanism
Compound AIL-1β Inhibition10NLRP3 Modulation
Compound BhDDAH-1 Inhibition3Enzyme Inhibition
Compound CPyroptosis Prevention50Anti-inflammatory

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl 4-(1-(tert-butoxycarbonyl)-1H-imidazole-4-carbonyl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps:

Piperidine Core Preparation : Start with tert-butyl piperidine-1-carboxylate derivatives, ensuring Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen .

Imidazole Coupling : Use carbonyl activation (e.g., EDCl/HOBt) to conjugate the imidazole-4-carboxylic acid moiety to the piperidine ring. Similar multi-step coupling strategies are described for tert-butyl triazole-piperidine derivatives .

Dual Boc Protection : Protect the imidazole nitrogen with a second Boc group via carbodiimide-mediated reactions under anhydrous conditions .

Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradients) to isolate intermediates .

Basic: How should this compound be purified, and what challenges arise during crystallization?

Methodological Answer:

  • Purification : Use flash chromatography (silica gel, 5–10% methanol in dichloromethane) to resolve polar byproducts. For crystalline intermediates, recrystallize from ethanol/water mixtures .
  • Crystallization Challenges : The compound’s high hydrophobicity (due to dual tert-butyl groups) may impede crystallization. Optimize solvent polarity (e.g., tert-butyl methyl ether) and employ slow evaporation techniques. If amorphous solids form, confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can low yields in the imidazole-piperidine coupling step be resolved?

Methodological Answer:
Low yields often stem from steric hindrance from the Boc groups or incomplete activation of the carboxylic acid:

Activation Optimization : Replace EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved coupling efficiency in bulky environments .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reagent solubility. For example, DMF increases reaction rates in similar imidazole conjugations .

Stoichiometry Adjustment : Use a 1.5–2.0 molar excess of imidazole-4-carboxylic acid relative to the piperidine substrate to drive the reaction .

Advanced: How can X-ray crystallography be applied to confirm the compound’s stereochemistry?

Methodological Answer:

Crystal Growth : Dissolve the compound in a 1:1 acetone/hexane mixture and allow slow evaporation at 4°C to obtain single crystals.

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. SHELXT (via the SHELX suite) is recommended for structure solution, leveraging dual-space algorithms for heavy-atom localization .

Refinement : Apply SHELXL for anisotropic refinement of non-H atoms. Validate the Boc group geometry using bond-length restraints (C–O: 1.36 Å; C–C: 1.54 Å) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify imidazole protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.4–1.5 ppm). Integration confirms stoichiometry .
    • ¹³C NMR : Detect carbonyl carbons (Boc groups: δ 155–160 ppm; imidazole carbonyl: δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~479.3 Da). Fragmentation patterns distinguish Boc-protected intermediates .

Advanced: How do storage conditions affect the compound’s stability?

Methodological Answer:

  • Stability Data : The compound is stable at –20°C under nitrogen for >6 months. Degradation occurs via Boc group hydrolysis in humid environments (≥60% RH) .
  • Incompatibilities : Avoid oxidizing agents (e.g., peroxides), which may oxidize the imidazole ring. Store separately from acids/bases to prevent deprotection .
  • Monitoring : Use TLC (Rf = 0.3 in 10% MeOH/DCM) to detect hydrolysis products (free imidazole, δ 8.7 ppm in ¹H NMR) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. Eye exposure requires irrigation with saline for 20 minutes .

Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperidine nitrogen, necessitating harsh conditions (e.g., TFA/DCM, 2–4 hours) for Boc deprotection .
  • Electronic Effects : Electron-donating tert-butyl groups stabilize adjacent carbonyls, reducing electrophilicity. This impacts coupling efficiency, requiring activated esters (e.g., pentafluorophenyl) for amide bond formation .

Advanced: How can contradictory solubility data in DMSO and water be reconciled?

Methodological Answer:

  • Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. The compound is sparingly soluble in water (<0.1 mg/mL) but fully soluble in DMSO (>50 mg/mL) due to hydrophobic tert-butyl groups .
  • Co-solvents : For biological assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤1%) to maintain solubility .

Basic: What is this compound’s role in medicinal chemistry research?

Methodological Answer:

  • Building Block : The dual Boc groups enable selective deprotection for functionalization (e.g., attaching fluorophores or targeting moieties) .
  • Drug Discovery : Analogous piperidine-imidazole derivatives act as kinase inhibitors or protease modulators, validated via in vitro enzyme assays (IC50 determination) .

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